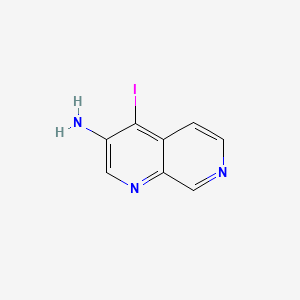
4-Iodo-1,7-naphthyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1,7-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of an iodine atom at the 4th position and an amine group at the 3rd position on the naphthyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,7-naphthyridin-3-amine can be achieved through various synthetic routes. One common method involves the iodination of 1,7-naphthyridin-3-amine using iodine or an iodine-containing reagent under suitable reaction conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-1,7-naphthyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and various coupled products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Iodo-1,7-naphthyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4-Iodo-1,7-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.
Comparación Con Compuestos Similares
4-Iodo-1,7-naphthyridin-3-amine can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Studied for its anticancer and antiviral activities.
4-Iodo-1,5-naphthyridin-3-amine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6IN3 |
|---|---|
Peso molecular |
271.06 g/mol |
Nombre IUPAC |
4-iodo-1,7-naphthyridin-3-amine |
InChI |
InChI=1S/C8H6IN3/c9-8-5-1-2-11-4-7(5)12-3-6(8)10/h1-4H,10H2 |
Clave InChI |
UIQYEWDMKOPZBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=NC=C(C(=C21)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



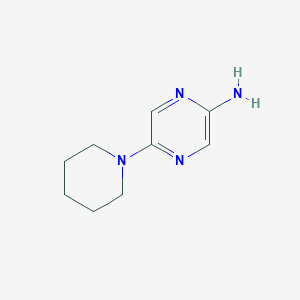
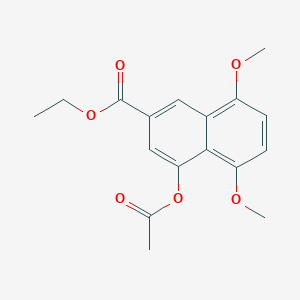
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
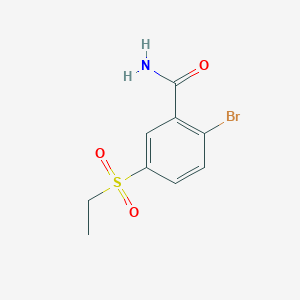
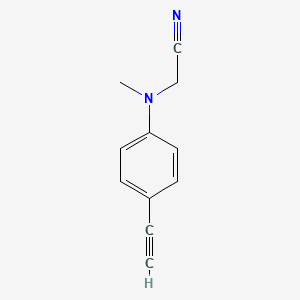

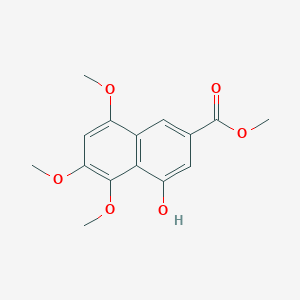
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)
![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
